molecular formula C8H10N2O2 B2514624 3-Amino-4-hydroxy-N-methylbenzamide CAS No. 1243286-96-5

3-Amino-4-hydroxy-N-methylbenzamide

Cat. No. B2514624
CAS RN: 1243286-96-5
M. Wt: 166.18
InChI Key: PUDJLXXLBONTFM-UHFFFAOYSA-N
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Description

The compound 3-Amino-4-hydroxy-N-methylbenzamide is a derivative of benzamide with potential applications in various fields of chemistry and biology. It is structurally related to other benzamide derivatives that have been studied for their chemical properties and biological activities. For instance, 3-aminobenzamide is a known inhibitor of poly ADP-ribosyl synthetase and has been investigated for its effects on DNA repair and cellular transformation .

Synthesis Analysis

The synthesis of related benzamide derivatives involves various chemical reactions, including aminolysis, condensation, and hydrogenation. For example, the synthesis of a tripeptide derivative from a 3-(N alpha-Benzyloxycarbonylpeptidyloxy)-2-hydroxy-N-methylbenzamide precursor was achieved by reacting with glycinediethylamide at elevated temperatures, using solvents such as dimethylsulfoxide, dimethylformamide, or N-methylpyrrolidone . Another synthesis route for a benzamide derivative involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by crystal structure determination and analysis .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various analytical techniques, including X-ray diffraction, density functional theory (DFT), and spectroscopic methods such as FT-IR, NMR, and UV-Vis. For instance, the crystal structure of a methoxybenzamide compound was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with DFT calculations . Similarly, the structure of a sulfonamide compound was characterized and confirmed by X-ray single crystal techniques, with theoretical calculations supporting the experimental data .

Chemical Reactions Analysis

Benzamide derivatives can undergo a range of chemical reactions, including aminolysis, condensation, esterification, and hydrogenation. The reaction conditions, such as temperature, pressure, solvent, and catalyst, are optimized to achieve high yields and selectivity. For example, the hydrogenation of a nitrobenzamide derivative was optimized using methanol as a solvent and Raney-Ni as a catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties can be investigated through experimental and theoretical methods. Theoretical calculations, such as NBO, NLO, and NPA analysis, can provide insights into the electronic structure, molecular electrostatic potential, and intermolecular interactions of these compounds . Experimental studies have shown that certain benzamide derivatives can potentiate the effects of alkylating agents, leading to increased sister chromatid exchanges in cells, which is indicative of their interaction with DNA and potential genotoxicity .

Safety and Hazards

The compound is considered hazardous. It is harmful if swallowed and is suspected of causing genetic defects . It should be handled with personal protective equipment, and any contact with skin or eyes should be avoided .

Future Directions

The compound is a crucial building block of many drug candidates . Given its importance, there is ongoing research into developing efficient and practical processes for its synthesis .

properties

IUPAC Name

3-amino-4-hydroxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-8(12)5-2-3-7(11)6(9)4-5/h2-4,11H,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDJLXXLBONTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-hydroxy-N-methylbenzamide

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